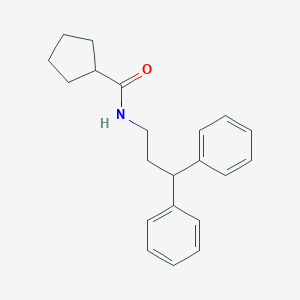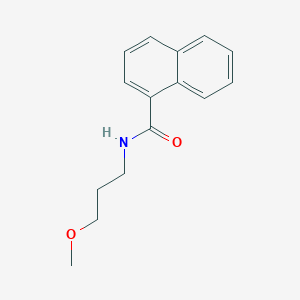![molecular formula C15H12BrNOS B258773 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole, also known as BSOB, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the benzoxazole family, which has been of interest to researchers due to their diverse biological activities. In
作用机制
The exact mechanism of action of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is not fully understood. However, it has been suggested that 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole may exert its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been shown to modulate the activity of various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been found to have a low toxicity profile and does not appear to cause significant adverse effects in animal models. In vitro studies have shown that 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of genes involved in cancer development and progression. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been shown to enhance the efficacy of chemotherapy drugs.
实验室实验的优点和局限性
One of the advantages of using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in lab experiments is its low toxicity profile, which makes it a relatively safe compound to work with. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole. One area of interest is the development of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole analogs with improved solubility and potency. Another potential direction is the investigation of the use of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of cancer research. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been found to have a low toxicity profile and can inhibit the growth of cancer cells in vitro and in vivo. While there are limitations to using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in lab experiments, there are several potential future directions for research on this compound.
合成方法
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole can be synthesized through a multistep process that involves the reaction of 4-bromobenzene-1-sulfonyl chloride with 2-aminoethyl-1,3-benzoxazole in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in its final form.
科学研究应用
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition to cancer research, 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole |
|---|---|
分子式 |
C15H12BrNOS |
分子量 |
334.2 g/mol |
IUPAC 名称 |
2-[2-(4-bromophenyl)sulfanylethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H12BrNOS/c16-11-5-7-12(8-6-11)19-10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2 |
InChI 键 |
RNSBJGZCLHXEMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)CCSC3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)CCSC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)



![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)